![molecular formula C10H11BrN2 B3180416 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1612172-57-2](/img/structure/B3180416.png)
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a unique molecular structure. It has a molecular weight of 239.11 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is represented by the linear formula C10H11BrN2 . The InChI code for this compound is 1S/C10H11BrN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a solid or liquid at room temperature . The compound’s SMILES string is Brc1cnc2cc[nH]c2c1 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a valuable scaffold in the development of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives that can be tested for biological activity. Researchers have explored its potential in designing new drugs targeting specific enzymes or receptors, which could lead to treatments for diseases such as cancer, neurological disorders, and infectious diseases .
Chemical Synthesis
This compound is often used as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis. This application is crucial for creating new materials and compounds for various industrial and research purposes .
Material Science
In material science, 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can be used to develop new polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the thermal stability, mechanical strength, and electronic properties of the resulting materials. These materials have potential applications in electronics, coatings, and advanced manufacturing .
Biological Research
The compound is also used in biological research to study its effects on cellular processes. By modifying its structure, scientists can create analogs that help in understanding the interactions between small molecules and biological targets. This research can provide insights into the mechanisms of action of various drugs and lead to the discovery of new therapeutic targets .
Fluorescent Probes
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives have been explored as fluorescent probes in biochemical assays. These probes can be used to detect and quantify biological molecules, monitor cellular processes, and visualize the distribution of compounds within cells. This application is particularly valuable in diagnostic imaging and high-throughput screening .
Photodynamic Therapy
In the field of photodynamic therapy (PDT), derivatives of this compound have been investigated for their potential as photosensitizers. PDT is a treatment method that uses light-activated compounds to generate reactive oxygen species that can kill cancer cells. The unique properties of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives make them suitable candidates for developing new PDT agents .
Catalysis
The compound can also serve as a ligand in catalytic reactions. Its structure allows it to coordinate with metal centers, facilitating various catalytic processes. This application is important in the development of new catalysts for chemical reactions, including those used in the pharmaceutical and petrochemical industries .
Environmental Science
Lastly, 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has potential applications in environmental science. It can be used to develop sensors for detecting pollutants and monitoring environmental changes. These sensors can help in assessing the presence of harmful substances in water, air, and soil, contributing to environmental protection and sustainability .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZXZIRLSUVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=CN=C(C=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222522 | |
| Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1612172-57-2 | |
| Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612172-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



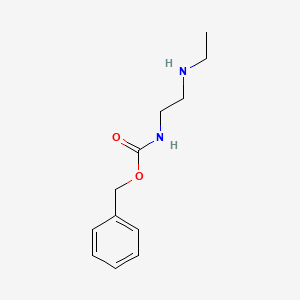


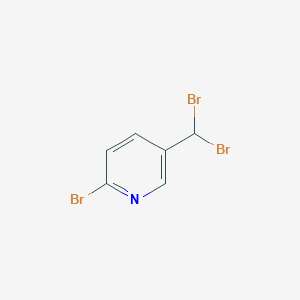
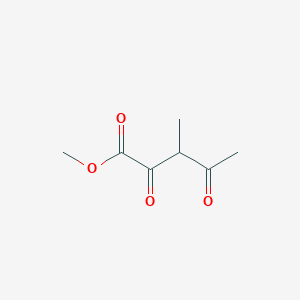
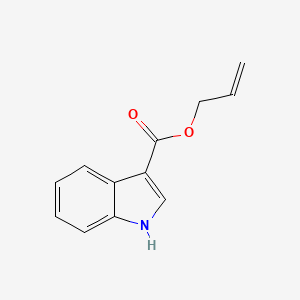
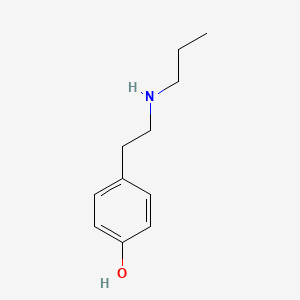
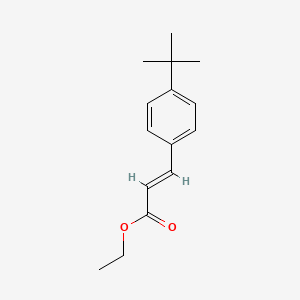
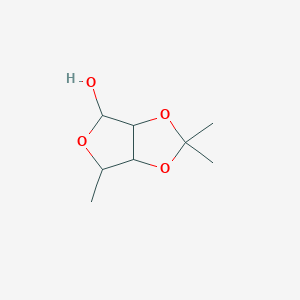

![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)


